8'-Fluoro-6'-methyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentan]-2'-one
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Overview
Description
8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one is a complex organic compound featuring multiple fused ring systems. This compound is notable for its unique structural configuration, which includes a beta-carboline core fused with a pyrroloquinoline and a cyclopentane ring. The presence of a fluorine atom and a methyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Beta-Carboline Core: This can be achieved through Pictet-Spengler condensation, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrroloquinoline Ring: This step may involve cyclization reactions, such as intramolecular Heck or Suzuki coupling, to form the fused ring system.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Final Cyclization and Functionalization: The final steps involve cyclization to form the spiro compound and introduction of the cyclopentane ring, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the ring systems.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive alkaloids.
Biochemical Studies: Used in studies of enzyme interactions and receptor binding.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting neurological disorders or cancers.
Diagnostic Tools: Used in the development of diagnostic agents due to its fluorescent properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The fluorine atom can enhance binding affinity and selectivity, while the methyl group can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Beta-Carbolines: Structurally related compounds with similar biological activities.
Pyrroloquinolines: Compounds with a fused pyrroloquinoline ring system.
Spiro Compounds: Other spiro compounds with different ring systems.
Uniqueness
8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one is unique due to its combination of a beta-carboline core, a pyrroloquinoline ring, and a spiro cyclopentane ring. The presence of a fluorine atom and a methyl group further distinguishes it from other similar compounds, potentially enhancing its biological activity and chemical reactivity.
Properties
Molecular Formula |
C26H26FN3O |
---|---|
Molecular Weight |
415.5 g/mol |
InChI |
InChI=1S/C26H26FN3O/c1-15-14-25(9-4-5-10-25)30-22-19(15)12-16(27)13-20(22)26(24(30)31)23-18(8-11-28-26)17-6-2-3-7-21(17)29-23/h2-3,6-7,12-13,15,28-29H,4-5,8-11,14H2,1H3 |
InChI Key |
NIYJZVRPYNEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C6=C(CCN5)C7=CC=CC=C7N6)F |
Origin of Product |
United States |
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